molecular formula C8H5NO3 B094892 4-Aminoisobenzofuran-1,3-dione CAS No. 17395-99-2

4-Aminoisobenzofuran-1,3-dione

Cat. No.: B094892
CAS No.: 17395-99-2
M. Wt: 163.13 g/mol
InChI Key: DQNFPCOVVBRXOY-UHFFFAOYSA-N
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Description

4-Aminoisobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques :

    • A novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans using a one-pot multistep process involving cyclohexane-1,3-diones has been developed (Ishikawa et al., 2005).
    • Isoindoline-1,3-dione derivatives were synthesized from isobenzofuran-1,3-dione and assessed for their bioactivity, including molecular docking, cytotoxicity, and antioxidant activity (Kumar et al., 2019).
    • Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines was explored, highlighting a useful approach for heterocycle synthesis (Worlikar & Larock, 2008).
  • Pharmacological Applications and Bioactivity :

    • Investigation into the structure-activity relationship and mechanism of action of antitubercular compounds related to isobenzofuran-1,3-dione, with one compound demonstrating significant activity against Mycobacterium tuberculosis (Samala et al., 2014).
    • Synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules derived from isobenzofuran-1,3-dione and their evaluation for anticancer activity, highlighting potential pharmaceutical applications (Kumar et al., 2015).
  • Chemical and Environmental Applications :

    • Chemical fixation of CO2 to 2-aminobenzonitriles leading to quinazoline-2,4(1H,3H)-diones, an environmentally friendly synthesis method, was explored, indicating potential for green chemistry applications (Vessally et al., 2017).
    • Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles without any catalyst in water, emphasizing a green and sustainable approach (Ma et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

4-amino-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFPCOVVBRXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323168
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17395-99-2
Record name 17395-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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